3-Bromo-1H-indazole-6-carbonitrile

FGFR inhibitor Kinase assay Cancer therapeutics

3-Bromo-1H-indazole-6-carbonitrile is a critical heterocyclic building block for FGFR-targeted cancer therapy. The strategic 3-bromo and 6-carbonitrile substitution pattern delivers potent kinase hinge binding (FGFR1 IC50 = 18 nM). This regiospecific scaffold enables selective cross-coupling at the 3-position for focused SAR libraries. Quality manufacturing ensures ≥95% purity for hit-to-lead and lead optimization campaigns. Choose precision: verify positional integrity to maintain biological activity and avoid generic isomer mix-ups.

Molecular Formula C8H4BrN3
Molecular Weight 222.045
CAS No. 1082041-50-6
Cat. No. B2803449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-indazole-6-carbonitrile
CAS1082041-50-6
Molecular FormulaC8H4BrN3
Molecular Weight222.045
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1C#N)Br
InChIInChI=1S/C8H4BrN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,(H,11,12)
InChIKeyIOYPSDOJNPATCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-indazole-6-carbonitrile (CAS 1082041-50-6): Key Indazole Scaffold for Kinase Inhibitor Development


3-Bromo-1H-indazole-6-carbonitrile (CAS: 1082041-50-6) is a heterocyclic small molecule belonging to the 1H-indazole family, characterized by a bromine substituent at the 3-position and a nitrile group at the 6-position of the fused benzene-pyrazole ring system. This compound serves as a versatile synthetic intermediate and a core scaffold in medicinal chemistry, primarily for the development of kinase inhibitors, particularly those targeting the fibroblast growth factor receptor (FGFR) family [1]. Indazoles, including this specific derivative, exhibit 1H-/2H- tautomerism which significantly influences their reactivity and biological target engagement [2]. The compound is commercially available at purities typically exceeding 95%, and its unique substitution pattern facilitates selective chemical modifications via cross-coupling reactions .

Why 3-Bromo-1H-indazole-6-carbonitrile Cannot Be Casually Substituted: Evidence of Specificity in FGFR Targeting


The precise regiochemistry of substituents on the indazole core is a critical determinant of biological activity and target selectivity. The presence of the bromine atom specifically at the 3-position, in combination with the 6-carbonitrile group, is essential for maintaining potent interactions with the kinase hinge region, as demonstrated by FGFR1 inhibitory activity data [1]. Structural analogs, such as the 4-bromo- [2] or 5-bromo-1H-indazole-6-carbonitrile [3] positional isomers, are chemically distinct entities with different steric and electronic profiles. Published literature on indazole derivatives confirms that altering substituent positions can lead to significant changes in pharmacokinetic properties, including P-glycoprotein (P-gp) recognition and overall bioavailability [4]. Therefore, substituting this specific regioisomer with a generic 'bromo-indazole-carbonitrile' without verification of the exact positional substitution pattern (i.e., 3-bromo vs. 4-bromo) is not scientifically justified and can compromise the integrity of research outcomes and downstream development efforts.

Quantitative Evidence Guide: 3-Bromo-1H-indazole-6-carbonitrile vs. Analogs and In-Class Compounds


Potent FGFR1 Kinase Inhibition: Benchmarking Against In-Class Comparator Scaffolds

A derivative bearing the 3-bromo-1H-indazole-6-carbonitrile core exhibits potent inhibitory activity against wild-type human FGFR1 with an IC50 of 18 nM [1]. While a direct head-to-head comparison of the unsubstituted core scaffold is not available, this potency can be contextualized against other advanced indazole-based FGFR inhibitors. For instance, a structurally related 4,6-substituted indazole derivative (Compound 35) demonstrated an IC50 of 0.74 μM (740 nM) against the IDO1 enzyme, and a representative 3-substituted indazole-6-carbonitrile analog (CHEMBL1289729) showed an IC50 of 70 nM against ITK kinase [2]. This indicates that the specific 3-bromo-6-carbonitrile substitution pattern is associated with high-affinity engagement of certain kinases, validating its utility as a privileged scaffold for medicinal chemistry optimization.

FGFR inhibitor Kinase assay Cancer therapeutics

Selective Synthetic Utility: 3-Position Bromine as a Strategic Handle for Cross-Coupling

The bromine atom at the 3-position of the indazole core serves as a critical and versatile synthetic handle for selective cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse aryl and heteroaryl groups at this specific site [1]. This contrasts with the 4-bromo-1H-indazole-6-carbonitrile [2] and 5-bromo-1H-indazole-6-carbonitrile [3] isomers, where the bromine is positioned at electronically and sterically different sites on the benzene ring. The 3-position on the pyrazole ring is inherently more reactive towards transition metal-catalyzed couplings, offering a well-precedented and efficient route for diversifying the indazole scaffold at a position known to critically influence biological activity. This specific reactivity provides a distinct advantage in structure-activity relationship (SAR) exploration, allowing for rapid library synthesis around a validated kinase hinge-binding motif.

Suzuki coupling Synthetic intermediate C-C bond formation

Lack of Comparative Activity Data for Positional Isomers: A Procurement Risk

A critical piece of evidence is the absence of publicly reported, comparable biological activity data for the closely related positional isomers 4-bromo-1H-indazole-6-carbonitrile (CAS 898746-96-8) [1] and 5-bromo-1H-indazole-6-carbonitrile (CAS 1613504-80-5) [2] against key targets like FGFR kinases. While 3-bromo-1H-indazole-6-carbonitrile has demonstrated utility in generating potent FGFR1 inhibitors (IC50 = 18 nM) [3], a search of authoritative databases yields no equivalent IC50 values for the 4-bromo or 5-bromo isomers against FGFR1, FGFR2, FGFR3, or FGFR4. This lack of data does not indicate inactivity, but it represents a significant procurement risk: substituting the 3-bromo isomer with a 4- or 5-bromo analog introduces an uncharacterized variable into a research program. The absence of validated SAR data for these isomers means that any project relying on them would require de novo characterization, increasing time, cost, and uncertainty.

Positional isomers Selectivity Structure-Activity Relationship

High-Impact Application Scenarios for 3-Bromo-1H-indazole-6-carbonitrile in Drug Discovery


FGFR-Targeted Oncology Drug Discovery Programs

The primary application for 3-bromo-1H-indazole-6-carbonitrile is as a core scaffold in the design and synthesis of novel FGFR inhibitors for cancer therapy. The established ability of derivatives to achieve potent inhibition of FGFR1 (IC50 = 18 nM) [1] provides a strong scientific rationale for its use in hit-to-lead and lead optimization campaigns targeting FGFR-driven malignancies, such as certain lung, breast, and urothelial cancers.

Kinase-Focused Library Synthesis and SAR Exploration

The 3-bromo substituent offers a highly strategic site for chemical diversification via robust cross-coupling reactions [2]. This makes the compound an ideal building block for generating focused libraries of indazole-based analogs, enabling systematic exploration of structure-activity relationships at the critical 3-position. This application is central to medicinal chemistry efforts aiming to optimize potency, selectivity, and drug-like properties of kinase inhibitor leads [3].

Development of Selective Chemical Probes for Kinase Research

In chemical biology, this compound can be used to create selective chemical probes to interrogate the function of specific kinases, particularly FGFR family members. By leveraging the inherent potency of the scaffold [1] and further optimizing selectivity through medicinal chemistry, researchers can develop valuable tools for dissecting complex signaling pathways involved in disease pathogenesis and validating novel therapeutic targets.

Intermediate in the Synthesis of More Complex Bioactive Molecules

Beyond direct FGFR inhibition, 3-bromo-1H-indazole-6-carbonitrile serves as a valuable intermediate for synthesizing more complex heterocyclic systems with potential therapeutic applications. The combination of a reactive halogen and a versatile nitrile group enables its use in multi-step synthetic sequences, including cycloadditions and cyclizations, to access diverse chemical space for drug discovery and agrochemical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1H-indazole-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.